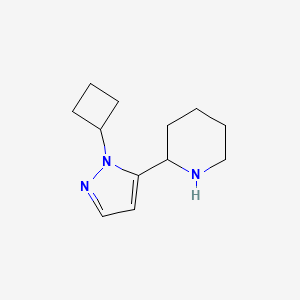
2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine typically involves the reaction of piperidine derivatives with cyclobutyl-substituted pyrazoles. One common method involves the use of β-keto esters, which are converted to β-enamine diketones. These intermediates are then reacted with N-mono-substituted hydrazines to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is not well-documented. it is likely to interact with biological targets through its pyrazole and piperidine moieties, which can form hydrogen bonds and hydrophobic interactions with proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyclobutyl-5-methyl-1H-pyrazol-3-yl)-piperidine
- 2-(1H-pyrazol-1-yl)pyridine
Uniqueness
2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(2-cyclobutylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C12H19N3/c1-2-8-13-11(6-1)12-7-9-14-15(12)10-4-3-5-10/h7,9-11,13H,1-6,8H2 |
InChI Key |
OELCYGHWPKGZGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=NN2C3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


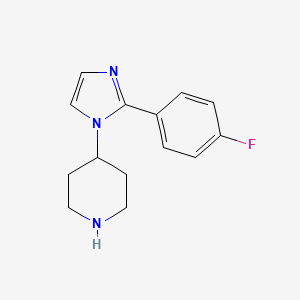

![3-Amino-2-(o-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11791829.png)


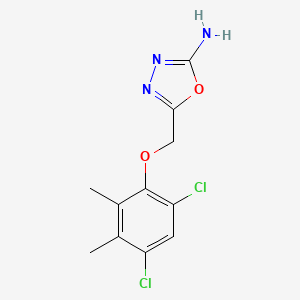
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11791854.png)


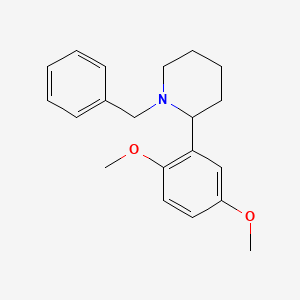
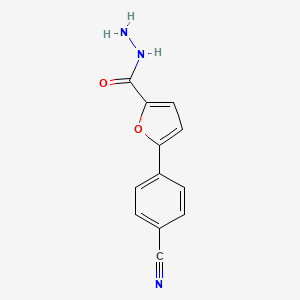
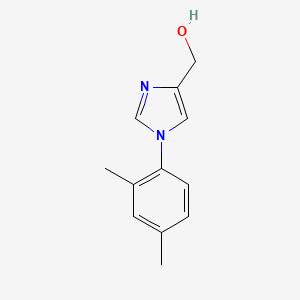
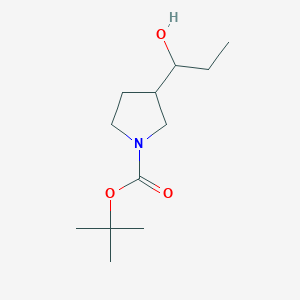
![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)
